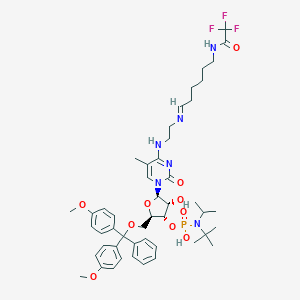

N(4)-Tadmd

説明

N(4)-Tadmd, systematically named N-Nitrosodibenzylamine-d4 (CAS: 20002-23-7), is a deuterated nitrosamine derivative with the molecular formula C₁₄H₁₄N₂O . This compound features two benzyl groups bonded to a central nitrogen atom, which is further nitrosated (NO group).

特性

CAS番号 |

117032-52-7 |

|---|---|

分子式 |

C48H64F3N6O10P |

分子量 |

973 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |

InChI |

InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60)/t39-,40-,41-,43-/m1/s1 |

InChIキー |

OCLJXEFIQQRKNC-MMQDZLRKSA-N |

SMILES |

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |

異性体SMILES |

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |

正規SMILES |

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |

同義語 |

N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-2'-deoxy-5-methylcytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-TADMD |

製品の起源 |

United States |

類似化合物との比較

Key Characteristics:

- Molecular Weight : 242.28 g/mol (calculated based on formula).

- Structure : Aromatic benzyl groups confer lipophilicity, while the nitrosamine moiety is associated with reactivity.

- Applications : Primarily used as a stable isotopic analog in toxicology and environmental chemistry studies to trace nitrosamine behavior .

Comparison with Similar Compounds

Below is a comparative analysis with structurally related nitrosamines:

Table 1: Structural and Hazard Comparison

Key Findings:

Structural Differences: N-Nitrosodibenzylamine-d4’s benzyl groups increase steric bulk and lipophilicity compared to smaller alkyl groups in NDMA/NDEA. This may reduce metabolic activation (a key step in nitrosamine toxicity) . Deuterium substitution could slow metabolic degradation, altering pharmacokinetics compared to non-deuterated analogs.

Hazard Profile: Unlike NDMA and NDEA (classified as carcinogens), N-Nitrosodibenzylamine-d4 lacks hazard classification due to insufficient data . This contrasts with the broader nitrosamine family’s reputation for toxicity.

Research Gaps: No studies compare the carcinogenic potency of deuterated vs. non-deuterated nitrosamines. Environmental persistence data for N-Nitrosodibenzylamine-d4 is absent, unlike NDMA, which is highly persistent in water systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。